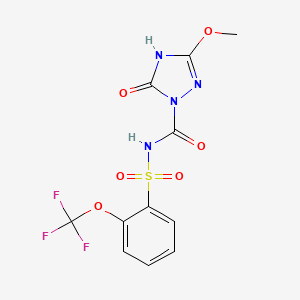

Tenofovir Disoproxil Fumarate(TDF)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

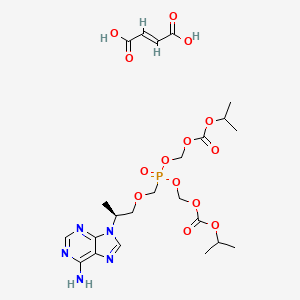

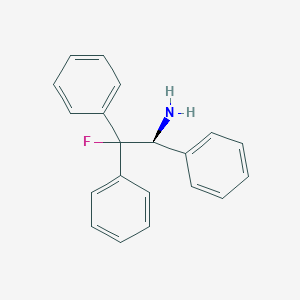

Tenofovir Disoproxil Fumarate is a nucleotide reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection and chronic hepatitis B. It is a prodrug of tenofovir, which is more efficiently absorbed in the gastrointestinal tract. Tenofovir Disoproxil Fumarate is marketed under the brand name Viread and is often used in combination with other antiretroviral agents .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Fumarate involves multiple steps. One common method includes esterifying tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This is followed by purification and conversion into its fumarate salt . Another method involves alkylation of adenine with ®-4-methyl-1,3-dioxolan-2-one to form ®-9-[2-(hydroxyl)propyl]adenine, which is then alkylated with tosylated hydroxymethylphosphonate diester under basic conditions .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Fumarate typically involves large-scale synthesis using the aforementioned methods, with optimizations for higher yield and purity. The process includes steps like esterification, purification, and crystallization to obtain the final product .

化学反応の分析

Types of Reactions: Tenofovir Disoproxil Fumarate undergoes various chemical reactions, including hydrolysis, oxidation, and thermal decomposition. The thermal decomposition of Tenofovir Disoproxil Fumarate is a three-step process involving the decomposition of carboxylic ester, phosphoric disoproxil section, and tenofovir section .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Tenofovir Disoproxil Fumarate include chloromethyl isopropyl carbonate, bases like sodium hydroxide, and phase transfer catalysts. Conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products: The major products formed from the reactions of Tenofovir Disoproxil Fumarate include tenofovir, which is the active form, and various intermediates like diethyl phosphonate ester .

科学的研究の応用

Tenofovir Disoproxil Fumarate has a wide range of applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively used in the treatment and prevention of HIV-1 infection and chronic hepatitis B. Additionally, it is used in combination therapies for pre-exposure prophylaxis (PrEP) to reduce the risk of HIV infection . Research also explores its potential in treating other viral infections and its role in combination therapies with other antiretroviral drugs .

作用機序

Tenofovir Disoproxil Fumarate is a prodrug that is converted to tenofovir in the body. Tenofovir is then phosphorylated to tenofovir diphosphate, which inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and causing DNA chain termination. This prevents the replication of the viral genome .

類似化合物との比較

- Tenofovir Alafenamide

- Adefovir Dipivoxil

- Lamivudine

Comparison: Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide are both prodrugs of tenofovir but differ in their pharmacokinetics. Tenofovir Alafenamide has better intracellular penetration and lower plasma concentrations, leading to fewer side effects like nephrotoxicity and bone mineral density reduction . Adefovir Dipivoxil, another nucleotide reverse transcriptase inhibitor, is less potent and has a higher risk of nephrotoxicity compared to Tenofovir Disoproxil Fumarate . Lamivudine, while also used in HIV treatment, has a different mechanism of action and is often used in combination with Tenofovir Disoproxil Fumarate for enhanced efficacy .

特性

分子式 |

C23H34N5O14P |

|---|---|

分子量 |

635.5 g/mol |

IUPAC名 |

[[(2S)-2-(6-aminopurin-9-yl)propoxy]methyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)29-9-31-35(27,32-10-30-19(26)34-13(3)4)11-28-6-14(5)24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1 |

InChIキー |

PUKNZLNJLJHBQF-KZHAMYRLSA-N |

異性体SMILES |

C[C@@H](COCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)N1C=NC2=C(N=CN=C21)N.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CC(C)OC(=O)OCOP(=O)(COCC(C)N1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)

![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)